H1 Receptor Binding Affinity Comparison
Dimetindene maleate demonstrates exceptionally high affinity for the histamine H1 receptor, with a Ki value of 1.5 nM, making it approximately 6.7-fold more potent than (+)-chlorpheniramine (pA2 8.97 ± 0.03) and over 30-fold more potent than diphenhydramine (pA2 7.55 ± 0.1) in functional assays [1][2]. This high binding affinity translates to a potent antagonism of histamine-induced responses in vitro and in vivo, establishing it as one of the most potent H1 antagonists in its class.
pA2 9.33
vs Diphenhydramine pA2 7.55
| Evidence Dimension | H1 Receptor Affinity (Ki/pA2) |
|---|---|
| Target Compound Data | Ki = 1.5 nM; pA2 = 9.33 (guinea-pig ileum) |
| Comparator Or Baseline | Chlorpheniramine: pA2 = 8.97 ± 0.03; Diphenhydramine: pA2 = 7.55 ± 0.1 |
| Quantified Difference | Dimetindene pA2 is 0.36 units higher than chlorpheniramine, corresponding to a ~2.3-fold higher potency. It is 1.78 units higher than diphenhydramine, a ~60-fold higher potency. |
| Conditions | Functional antagonism of histamine-induced contraction in isolated guinea-pig ileum. |
Why This Matters
Higher H1 receptor affinity correlates with increased potency, potentially allowing for lower doses to achieve a therapeutic effect, which can be a key factor in selecting an antihistamine for sensitive applications or in pediatric formulations.
- [1] Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems. Abstract. DM was very potent at histamine H1 receptors (Ki=1.5×10−9M, pA2=9.33). View Source
- [2] H1-histamine receptors may mediate the contractile response of guinea-pig ileum to 'histamine-free' splenic extracts. A pA2 value of 8.97 ± 0.03 for (+)-chlorpheniramine and 7.55 ± 0.1 for diphenhydramine was calculated. View Source
